Bis(ethoxydimethylsilyl)methane is an organosilicon compound with the molecular formula and a molecular weight of 220.46 g/mol. This compound contains two ethoxydimethylsilyl groups attached to a methane backbone, making it a significant precursor in various chemical applications, particularly in the synthesis of siloxane materials and coatings. Its systematic name reflects its structure, indicating the presence of ethoxy and dimethylsilyl functional groups.
This compound falls under the category of organosilicon compounds, which are characterized by the presence of silicon-carbon bonds. Organosilicon compounds are widely used in materials science due to their unique properties, including thermal stability and hydrophobicity.
The synthesis of bis(ethoxydimethylsilyl)methane typically involves several steps:
The reaction mechanism involves nucleophilic attack by the ethoxide ion on the silicon center of the silanamine, leading to the formation of bis(ethoxydimethylsilyl)methane. The process requires careful control of temperature and reaction time to maximize yield and purity.
The molecular structure of bis(ethoxydimethylsilyl)methane consists of:
This results in a symmetrical structure that can be represented as follows:
Bis(ethoxydimethylsilyl)methane participates in various chemical reactions, including:
The hydrolysis reaction can be represented as follows:
This reaction is crucial for applications in coatings and sealants where moisture resistance is desired.
The mechanism by which bis(ethoxydimethylsilyl)methane acts in applications involves its ability to form stable siloxane networks upon hydrolysis and condensation. When applied as a coating or sealant:
The rate of hydrolysis can be influenced by factors such as pH, temperature, and concentration of water present in the environment.
Relevant data indicate that these properties make it suitable for use in coatings that require durability and flexibility .
Bis(ethoxydimethylsilyl)methane has several scientific uses:
Bis(ethoxydimethylsilyl)methane is characterized by the molecular formula C₉H₂₄O₂Si₂, with a molecular weight of 220.45 g/mol. Its structural architecture features a central methylene group (–CH₂–) symmetrically bridged between two ethoxydimethylsilyl units. The tetrahedral coordination geometry around each silicon atom is a defining stereochemical feature, with silicon centers bonded to two methyl groups, one ethoxy moiety, and the bridging carbon atom. This configuration results in a flexible molecular backbone where the Si–C–Si bond angle (approximately 114–116°) permits significant conformational variability [2].
The compound's identity is further specified by key chemical identifiers:
These identifiers reflect the compound's symmetrical structure and facilitate precise database referencing in chemical informatics systems. Computational models suggest a low-energy anti conformation for the ethoxy groups relative to the Si–C bonds, minimizing steric interactions while allowing rotational freedom around the Si–O and C–C bonds [2].
Table 1: Core Chemical Identifiers of Bis(ethoxydimethylsilyl)methane
Property | Value |
---|---|
Systematic Name | ethoxy-[[ethoxy(dimethyl)silyl]methyl]-dimethylsilane |
CAS Registry Number | 17887-25-1 |
Molecular Formula | C₉H₂₄O₂Si₂ |
InChIKey | JHPRUQCZUHFSAZ-UHFFFAOYSA-N |
Exact Mass | 220.1208 g/mol |
Spectroscopic characterization provides critical insights into the bonding environment and molecular dynamics of bis(ethoxydimethylsilyl)methane:
Nuclear Magnetic Resonance (NMR) SpectroscopyThe compound exhibits distinct NMR signatures:
Infrared (IR) and Raman SpectroscopyVibrational spectra reveal key group frequencies:
The absence of Si–OH stretching (3400–3500 cm⁻¹) confirms hydrolytic stability. Computational modeling (DFT/B3LYP/6-31G*) aligns with observed spectra, predicting Si–O–C asymmetric stretching at 1075 cm⁻¹ and Si–CH₃ rocking at 800 cm⁻¹ [7].
Table 2: Key Vibrational Assignments from IR and Raman Spectroscopy
Vibration Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Relative Intensity |
---|---|---|---|
Si–CH₃ symmetric deformation | 1260 | 1265 | Strong (IR) |
Si–O–C asymmetric stretch | 1080 | 1082 | Very strong (IR) |
Si–C stretch | 680 | 690 | Medium (Raman) |
C–H bend (CH₂) | 1415 | 1410 | Medium (Raman) |
Si–CH₃ rock | 800 | 805 | Weak (IR) |
Despite extensive studies of organosilicon compounds, no experimental crystal structure of bis(ethoxydimethylsilyl)methane has been reported to date. This gap contrasts with structurally analogous compounds like bis(trimethoxysilyl)methane (C₇H₂₀O₆Si₂), which crystallizes in the monoclinic space group P2₁/c with lattice parameters a = 8.92 Å, b = 10.35 Å, c = 12.18 Å, and β = 97.5° [3] [8].
Theoretical lattice energy minimization predicts that bis(ethoxydimethylsilyl)methane would exhibit similar packing motifs, with ethyl groups adopting staggered conformations to minimize steric hindrance. Molecular dynamics simulations suggest intermolecular contacts primarily through van der Waals interactions between methyl/ethyl groups, with no significant hydrogen bonding networks. Powder XRD patterns simulated from molecular models indicate prominent diffraction peaks at 2θ = 7.8°, 15.6°, and 23.4° (Cu Kα radiation) [6].
The lack of experimental crystallographic data underscores the compound's resistance to crystallization, likely due to conformational flexibility and weak intermolecular forces. This property aligns with its common occurrence as a clear, colorless liquid at room temperature [2] [3].
Bis(ethoxydimethylsilyl)methane belongs to the dipodal silane family, distinguished by its dual silicon anchoring points and hydrolytic stability. Key comparisons with homologs include:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0